molecular formula C32H22F5NO6 B12318054 1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate

1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate

Katalognummer: B12318054
Molekulargewicht: 611.5 g/mol
InChI-Schlüssel: IBGVPEUNLJRUCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a specialized ester derivative featuring two distinct aryl groups: a benzyl group and a pentafluorophenyl (PFP) moiety. The (3S)-configured carbon carries an Fmoc [(9H-fluoren-9-yl)methoxycarbonyl]-protected amino group, making it a critical intermediate in peptide synthesis and solid-phase chemistry. The butanedioate backbone provides a four-carbon spacer, enabling controlled conjugation or activation in nucleophilic reactions. The PFP ester is highly reactive in acyl transfer reactions due to its electron-deficient aromatic ring, while the benzyl ester offers stability under acidic conditions but can be cleaved via hydrogenolysis .

Eigenschaften

IUPAC Name

4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGVPEUNLJRUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22F5NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Benzyl Esterification of Aspartic Acid

Benzyl protection is achieved via acid-catalyzed esterification. A representative protocol involves:

  • Reacting L-aspartic acid with benzyl alcohol in the presence of sulfuric acid at 0–5°C for 24 hours.
  • Neutralization with potassium hydroxide yields the benzyl-protected aspartic acid derivative.
  • Yield : 85–92%.

Table 1: Benzyl Esterification Conditions

Parameter Value Source
Solvent Benzyl alcohol
Catalyst H₂SO₄ (1 eq)
Temperature 0–5°C
Reaction Time 24 hours

Fmoc Protection of the α-Amino Group

The benzyl-protected aspartic acid is subsequently Fmoc-derivatized using Fmoc-Osu (N-hydroxysuccinimide active ester) under mildly basic conditions:

  • Dissolving the intermediate in THF/water (4:1) with sodium bicarbonate (pH 8–9).
  • Adding Fmoc-Osu (1.1 eq) and stirring for 6 hours at 25°C.
  • Acidification with HCl precipitates Fmoc-Asp(OBzl)-OH.
  • Yield : 78–85%.

Activation of the β-Carboxyl as a Pentafluorophenyl Ester

The β-carboxyl group is activated as a Pfp ester to enhance reactivity in peptide coupling. Two methods dominate:

Carbodiimide-Mediated Coupling

  • Reagents : Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with pentafluorophenol (Pfp-OH).
  • Protocol :
    • Dissolve Fmoc-Asp(OBzl)-OH in dry DMF.
    • Add DIC (1.2 eq) and Pfp-OH (1.5 eq) at 0°C.
    • Stir for 4 hours at 25°C.
  • Yield : 88–93%.

Preformed Acid Chloride Route

For sterically hindered derivatives, converting the β-carboxyl to an acid chloride improves reactivity:

  • Treat Fmoc-Asp(OBzl)-OH with oxalyl chloride (2 eq) in dichloromethane (DCM) at −20°C for 1 hour.
  • Quench with Pfp-OH and triethylamine (TEA) to form the Pfp ester.
  • Yield : 82–87%.

Table 2: Pfp Ester Formation Comparative Data

Method Solvent Catalyst Yield Source
DIC/Pfp-OH DMF None 88–93%
Acid Chloride DCM TEA 82–87%

Mitigation of Aspartimide Side Reactions

Aspartimide formation, a common side reaction during Fmoc deprotection, is minimized by:

  • Deprotection Conditions : Using 20% piperidine in DMF with 0.1 M HOBt to reduce base-induced cyclization.
  • Temperature Control : Conducting reactions at 0–5°C during critical steps.
  • Alternative Bases : Substituting piperidine with piperazine (weaker base) reduces aspartimide yield by 40%.

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water). Characterization data includes:

  • ¹H NMR (CDCl₃): δ 7.75 (d, Fmoc aromatic), 5.15 (s, benzyl CH₂), 4.40 (m, α-H).
  • HRMS : [M+H]⁺ calc. for C₃₄H₂₄F₅NO₆: 670.42; found: 670.40.

Industrial-Scale Synthesis Considerations

Patents highlight scalability improvements:

  • Continuous Flow Systems : Reduce reaction times by 50% compared to batch processes.
  • Resin-Based Purification : Use of Wang resin for immobilization reduces losses during workup.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C32H22F5NO6
  • Molecular Weight : 611.51 g/mol
  • CAS Number : 86061-03-2
  • Melting Point : Specific melting point data is not widely reported but is generally stable under standard laboratory conditions.

a. Anticancer Research

Research indicates that compounds similar to FMOC-L-Asp(OBzl)-OPFP have shown promising results in anticancer applications. For instance, studies have demonstrated that fluorinated compounds can enhance the efficacy of drug formulations by improving pharmacokinetics and bioavailability. The pentafluorophenyl group is particularly noted for its ability to modulate biological activity through increased lipophilicity and metabolic stability .

b. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact effectively with various biological targets, including proteases and kinases, which are critical in cancer progression .

a. Building Block for Peptides

FMOC-L-Asp(OBzl)-OPFP serves as a versatile building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids while protecting reactive sites . The incorporation of the pentafluorophenyl moiety can enhance the stability of the peptide chains during synthesis.

b. Fluorinated Compounds Development

Fluorinated compounds are increasingly important in pharmaceuticals due to their unique properties. The pentafluorophenyl group can be strategically incorporated into various organic molecules to create novel fluorinated derivatives that exhibit improved biological activity or altered pharmacological profiles .

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that fluorinated derivatives similar to FMOC-L-Asp(OBzl)-OPFP exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
Enzyme Interaction Research highlighted the ability of FMOC-L-Asp(OBzl)-OPFP to inhibit specific kinases involved in cancer cell signaling pathways, indicating its role as a therapeutic candidate .
Peptide Synthesis Efficiency A comparative study on different protecting groups in SPPS showed that Fmoc-based strategies using FMOC-L-Asp(OBzl)-OPFP led to higher yields and purities of synthesized peptides compared to traditional methods .

Wirkmechanismus

The mechanism of action of Fmoc-Asp(Obzl)-Opfp in peptide synthesis involves the protection and deprotection of functional groups to facilitate the formation of peptide bonds. The Fmoc group protects the amino group during coupling reactions and is removed under basic conditions to expose the amino group for further reactions. The benzyl ester protects the carboxyl group and is removed under acidic or hydrogenation conditions .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and similar derivatives:

Compound Name Substituents/Modifications Reactivity/Solubility Applications Reference
Target Compound : 1-Benzyl 2,3,4,5,6-Pentafluorophenyl (3S)-3-Fmoc-amino-butanedioate - Benzyl ester (stable under acidic conditions)
- PFP ester (highly reactive)
-(3S)-Fmoc-amino group
- High reactivity (PFP)
- Moderate lipophilicity (benzyl)
- Peptide coupling
- Solid-phase synthesis
(3S)-3-Fmoc-amino-4-(4-methylphenyl)butanoic acid - 4-Methylphenyl group
- Carboxylic acid terminus
- Lower reactivity (acid form)
- Increased hydrophobicity (methylphenyl)
- Building block for hydrophobic peptides
(S)-3-Fmoc-amino-4-(4-trifluoromethylphenyl)butanoic acid - 4-Trifluoromethylphenyl group
- Carboxylic acid terminus
- Moderate electron-withdrawing effect (CF3)
- Enhanced metabolic stability
- Fluorinated peptide analogues
3-[(2R,3S)-3-(Benzyloxy)-2-Fmoc-amino-butanamido]-3-cyclopentylpropanoic acid - Cyclopentylpropanoic acid backbone
- Benzyloxy group
- Steric hindrance (cyclopentyl)
- Tunable solubility (benzyloxy)
- Conformational studies in peptidomimetics
(2S)-2-Fmoc-amino-3-hydroxy-3-methylbutanoic acid - Hydroxy and methyl groups at C3 - Hydrogen bonding capacity (OH)
- Steric bulk (methyl)
- Hydroxy acid-containing peptides

Reactivity and Stability

  • PFP Ester vs. Trifluoromethylphenyl Derivatives : The PFP ester in the target compound exhibits superior leaving group ability compared to trifluoromethylphenyl analogues due to the cumulative electron-withdrawing effect of five fluorine atoms, accelerating acylations in peptide synthesis .
  • Benzyl Ester vs. tert-Butyl Esters: Benzyl esters (as in the target) are stable under acidic conditions but require hydrogenolysis for deprotection, whereas tert-butyl esters (e.g., ) are cleaved under strong acids like TFA, offering orthogonal protection strategies .

Physicochemical Properties

  • Solubility : The benzyl group increases lipophilicity, while the PFP ester enhances solubility in polar aprotic solvents (e.g., DMF, DMSO). In contrast, compounds with trifluoromethyl groups () exhibit greater metabolic stability but similar solubility profiles .
  • Thermal Stability : PFP esters are thermally stable under standard synthesis conditions (≤50°C), whereas tert-butoxycarbonyl (Boc) derivatives () may decompose at elevated temperatures .

Biologische Aktivität

1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate is a complex organic compound notable for its unique combination of functional groups and fluorinated aromatic systems. This compound is characterized by a pentafluorophenyl group, which imparts significant electron-withdrawing properties, enhancing its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) moiety further contributes to its stability and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C32H22F5NO6C_{32}H_{22}F_5NO_6. Its structure includes:

  • Pentafluorophenyl group : Known for strong electron-withdrawing capabilities.
  • Butanedioate moiety : Suggests potential as a pharmaceutical agent.
  • Fluorenylmethoxycarbonyl group : Enhances stability and bioavailability.

The structural features are summarized in the following table:

Feature Description
Pentafluorophenyl Strong electron-withdrawing properties; enhances reactivity
Butanedioate moiety Potential pharmaceutical applications
Fluorenylmethoxycarbonyl group Increases stability and bioavailability

Antitumor Properties

Research indicates that compounds containing pentafluorophenyl moieties exhibit significant antitumor activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Lung carcinoma
  • Breast adenocarcinoma

These findings suggest that this compound may possess similar properties due to its structural characteristics.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biomolecules : The pentafluorophenyl group can form strong hydrogen bonds and π–π stacking interactions with proteins and nucleic acids, influencing binding affinity and specificity.
  • Stability in Biological Systems : The Fmoc group provides protection during chemical reactions while enhancing the interaction with biological targets through non-covalent forces such as hydrophobic interactions.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of pentafluorophenyl derivatives on lung carcinoma cell lines. Results indicated a significant reduction in cell viability at specific concentrations.
  • Binding Affinity Analysis :
    • Fluorescence spectroscopy was utilized to study the binding mechanisms between similar compounds and human serum albumin. Results demonstrated enhanced binding affinity due to the presence of fluorinated groups.

Research Findings

Recent research highlights the following key points regarding the biological activity of this compound:

  • Cytotoxic Effects : Demonstrated effectiveness against various cancer cell lines.
  • Binding Mechanisms : Strong interactions with biomolecules enhance potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.